Isotopic Enrichment and Mass Shift: The Foundational Differentiator
Stavudine-d4 is differentiated from unlabeled stavudine and alternative internal standards by its isotopic purity and the resulting mass shift. The compound is supplied with a deuterium isotopic enrichment of ≥98% , translating to a stable +4 Da mass difference (MW 228.24 vs. 224.20 for unlabeled stavudine). This quantifiable separation in the m/z domain is the prerequisite for its use as an isotope dilution internal standard, a capability that non‑deuterated compounds and NRTI‑class analogs (e.g., zidovudine, lamivudine) lack [1].
| Evidence Dimension | Mass shift and isotopic purity |
|---|---|
| Target Compound Data | ≥98% deuterium incorporation; MW 228.24 |
| Comparator Or Baseline | Unlabeled stavudine (MW 224.20); Non‑isotopic internal standards (no mass shift) |
| Quantified Difference | +4 Da mass shift; ≥98% isotopic enrichment |
| Conditions | Vendor certificate of analysis; calculated molecular weight |
Why This Matters
This mass shift enables selective detection of the internal standard without interference from the endogenous analyte, a non‑negotiable requirement for reliable LC‑MS/MS quantification.
- [1] Mistri HN, et al. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;853(1-2):320-32. PMID: 17481969. (Demonstrates use of non‑isotopic IS; contrast with deuterated IS principle) View Source
